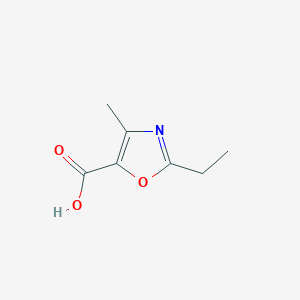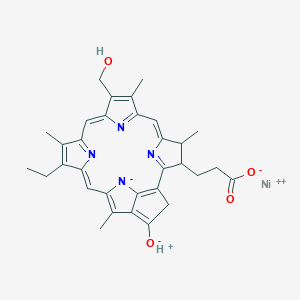
Tunichlorin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tunichlorin is a type of porphyrin, a class of organic compounds that are crucial in biological processes such as oxygen transport and photosynthesis. Tunichlorin is unique in that it is derived from tunicates, a type of marine invertebrate. This compound has gained attention in recent years due to its potential applications in scientific research, particularly in the fields of bioimaging and cancer treatment.
Mecanismo De Acción
The mechanism of action of tunichlorin is not fully understood, but it is thought to involve the generation of reactive oxygen species (ROS) within cells. ROS are highly reactive molecules that can cause damage to cellular components, leading to cell death. Tunichlorin may also interact with specific proteins within cells, leading to changes in cellular signaling pathways and ultimately cell death.
Efectos Bioquímicos Y Fisiológicos
Tunichlorin has been shown to have a variety of biochemical and physiological effects on cells. In addition to inducing cell death, tunichlorin has been shown to alter cellular metabolism and inhibit cellular proliferation. Tunichlorin has also been shown to induce changes in cellular morphology, including the formation of cytoplasmic vacuoles and the disruption of cellular membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using tunichlorin in lab experiments is its specificity for cancer cells. This allows for targeted treatment and reduces the risk of side effects on healthy cells. Additionally, the fluorescent properties of tunichlorin make it a useful tool for bioimaging studies. However, one limitation of using tunichlorin is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving tunichlorin. One area of interest is in the development of new cancer treatments that utilize tunichlorin. Additionally, there is potential for tunichlorin to be used in combination with other cancer treatments, such as chemotherapy or radiation therapy. Further research is also needed to fully understand the mechanism of action of tunichlorin and its effects on cellular signaling pathways. Finally, there is potential for tunichlorin to be used in other areas of scientific research, such as in the development of new imaging techniques or in the study of cellular metabolism.
Métodos De Síntesis
Tunichlorin can be synthesized through a multi-step process that involves the extraction of tunicates, followed by purification and chemical modification. The process begins with the collection of tunicates from the ocean, which are then subjected to a series of extraction and purification steps to isolate the tunichlorin compound. Chemical modifications can then be made to the tunichlorin molecule to alter its properties for specific applications.
Aplicaciones Científicas De Investigación
Tunichlorin has shown promise in a variety of scientific research applications. One area of interest is in bioimaging, where tunichlorin can be used as a fluorescent probe to visualize biological structures and processes. This is due to the unique spectral properties of tunichlorin, which allow it to emit fluorescence at specific wavelengths. Tunichlorin has also been investigated for its potential use in cancer treatment, as it has been shown to selectively target cancer cells and induce cell death.
Propiedades
Número CAS |
114571-91-4 |
|---|---|
Nombre del producto |
Tunichlorin |
Fórmula molecular |
C32H32N4NiO4 |
Peso molecular |
595.3 g/mol |
Nombre IUPAC |
3-[11-ethyl-16-(hydroxymethyl)-12,17,21,26-tetramethyl-4-oxido-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),4,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoate;hydron;nickel(2+) |
InChI |
InChI=1S/C32H34N4O4.Ni/c1-6-18-14(2)23-11-27-21(13-37)16(4)22(34-27)10-24-15(3)19(7-8-29(39)40)31(35-24)20-9-28(38)30-17(5)25(36-32(20)30)12-26(18)33-23;/h10-12,15,19,37H,6-9,13H2,1-5H3,(H3,33,34,35,36,38,39,40);/q;+2/p-2 |
Clave InChI |
YFMIQSKJICWDHW-UHFFFAOYSA-L |
SMILES isomérico |
CCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5C(C(C(=N5)C=C6C(=C(C(=C2)[N-]6)CO)C)C)CCC(=O)O)CC4=O)C)C.[Ni+2] |
SMILES |
[H+].CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C4[N-]3)C5=NC(=CC6=NC(=C2)C(=C6C)CO)C(C5CCC(=O)[O-])C)[O-])C)C.[Ni+2] |
SMILES canónico |
[H+].CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C4[N-]3)C5=NC(=CC6=NC(=C2)C(=C6C)CO)C(C5CCC(=O)[O-])C)[O-])C)C.[Ni+2] |
Sinónimos |
tunichlorin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



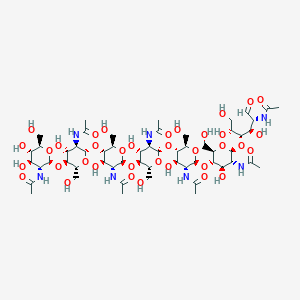
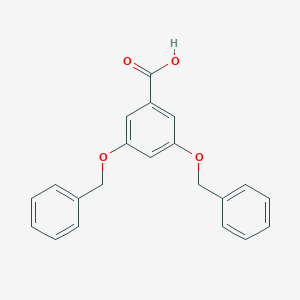
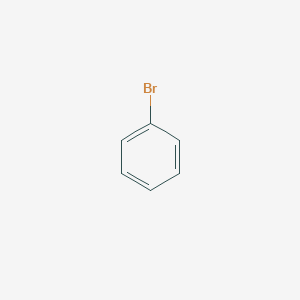
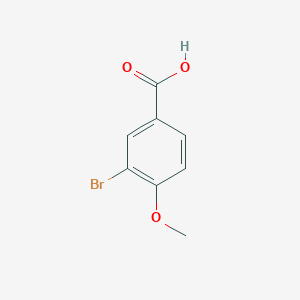
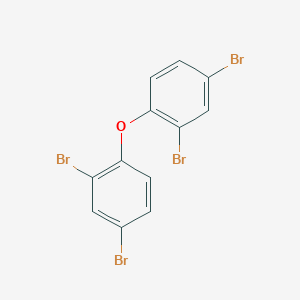
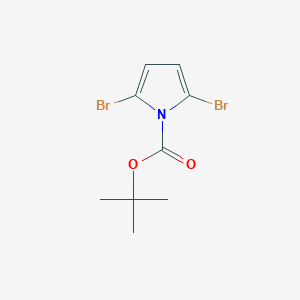
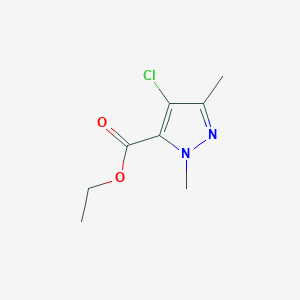
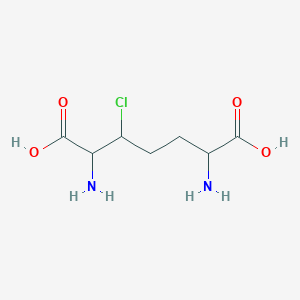
![[2-(Dodecyloxy)ethoxy]acetaldehyde](/img/structure/B47565.png)
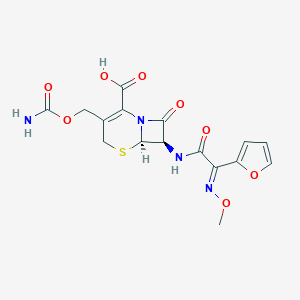
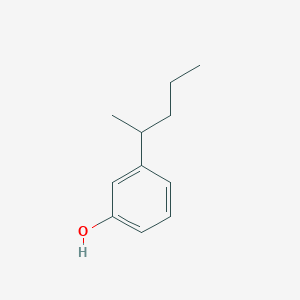
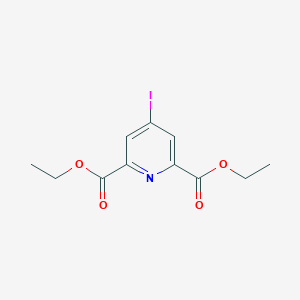
![5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B47571.png)
